SJ000291942

Description

Structure

3D Structure

Properties

IUPAC Name |

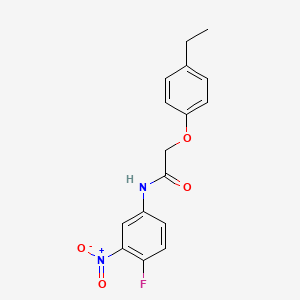

2-(4-ethylphenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-2-11-3-6-13(7-4-11)23-10-16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-9H,2,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZJLXPXVFGTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Downstream Targets of SJ000291942 Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000291942 is a potent small-molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. As a member of the Transforming Growth Factor-beta (TGFβ) superfamily, the BMP pathway plays a critical role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. This document provides a comprehensive technical overview of the downstream signaling targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling cascades and workflows. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of BMP signaling and the development of related therapeutic agents.

Core Signaling Pathway Activation

This compound functions as an activator of the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to a complex of Type I and Type II serine-threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the Type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes.[1]

Visualization of the Canonical BMP Signaling Pathway

Quantitative Analysis of Downstream Targets

The activation of the BMP signaling pathway by this compound leads to measurable downstream effects, including the phosphorylation of key signaling intermediates and alterations in target gene expression.

Phosphorylation of SMAD1/5/8

A primary and immediate downstream consequence of BMP pathway activation is the phosphorylation of SMAD1/5/8. Treatment of the human cervical carcinoma cell line, C33A-2D2, with this compound induces a rapid and potent phosphorylation of SMAD1/5/8, with maximal activity observed within one hour of treatment.[1]

| Treatment | Time Point | Outcome |

| This compound | 30 minutes | Induction of SMAD1/5/8 phosphorylation |

| This compound | 1 hour | Peak SMAD1/5/8 phosphorylation |

Target Gene Expression in Zebrafish Embryos

In vivo studies utilizing zebrafish embryos demonstrate that this compound treatment leads to a significant increase in the expression of known BMP target genes, bmp2b and szl.[1] This alteration in gene expression is consistent with the observed phenotype of severe ventralization in treated embryos, a hallmark of enhanced BMP signaling.[1]

| Organism | Treatment | Target Gene | Outcome |

| Zebrafish Embryos | This compound | bmp2b | Increased expression |

| Zebrafish Embryos | This compound | szl | Increased expression |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Immunoblotting for Phospho-SMAD1/5/8

This protocol details the procedure for detecting the phosphorylation of SMAD1/5/8 in C33A-2D2 cells following treatment with this compound.

-

Cell Line: Human cervical carcinoma C33A-2D2 cells.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM glutamine, 500 units/mL penicillin, and 500 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 8% CO2.

-

Treatment Protocol:

-

Seed C33A-2D2 cells and grow to confluence.

-

Prior to treatment, serum-starve the cells for a minimum of 4 hours.

-

Treat the cells with this compound at the desired concentrations and for the specified time points (e.g., 30 minutes, 1 hour).

-

-

Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Procedure:

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells on ice with RIPA buffer.

-

Centrifuge the lysates to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis: Separate equal amounts of protein lysate on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

Zebrafish Embryo Ventralization and Gene Expression Analysis

This protocol outlines the methodology for assessing the in vivo activity of this compound through zebrafish embryo assays.

-

Fish Strain: Wild-type zebrafish (e.g., AB strain).

-

Maintenance: Maintain adult zebrafish under standard laboratory conditions.

-

Embryo Collection: Collect freshly fertilized eggs following natural spawning.

-

Treatment Solution: Prepare solutions of this compound in embryo medium at the desired concentrations.

-

Procedure:

-

Place a cohort of developing embryos in the treatment solution at an early developmental stage (e.g., 1-4 cell stage).

-

Incubate the embryos at 28.5°C.

-

Observe and score the embryos for ventralization phenotypes at appropriate time points (e.g., 24-48 hours post-fertilization).

-

-

Sample Collection: Pool a set number of embryos from each treatment group at a specific developmental stage.

-

RNA Extraction: Extract total RNA from the embryos using a standard RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for bmp2b, szl, and a reference gene (e.g., β-actin).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Visualization of Experimental Workflow

Conclusion

This compound is a valuable tool for the study of canonical BMP signaling. Its ability to potently and rapidly activate the pathway, as evidenced by the phosphorylation of SMAD1/5/8 and the induction of target gene expression, makes it a useful probe for elucidating the complex roles of BMP signaling in various biological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the downstream effects of this compound and its potential therapeutic applications.

References

The Influence of SJ000291942 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] This pathway is integral to a multitude of cellular processes, including embryonic development, tissue homeostasis, and cellular differentiation. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, detailing the molecular mechanisms and experimental evidence. The information presented herein is intended to support further research and drug development efforts targeting the BMP signaling cascade.

Core Mechanism of Action

This compound functions by activating the canonical BMP signaling pathway. This activation leads to a cascade of intracellular events, culminating in the regulation of target gene expression. The primary mechanism involves the phosphorylation of SMAD1/5/8 proteins, which then form a complex with SMAD4. This complex translocates to the nucleus and modulates the transcription of BMP-responsive genes.[1][2]

Effects on Gene and Protein Expression

The administration of this compound has been demonstrated to alter the expression of several key genes and proteins involved in the BMP pathway. The following tables summarize the observed effects in both zebrafish embryos and human cervical carcinoma cells (C33A-2D2).

Table 1: Effects of this compound on Gene Expression in Zebrafish Embryos

| Gene | Organism | Method | Observed Effect | Reference |

| bmp2b | Zebrafish (Danio rerio) | In Situ Hybridization | Increased expression | [1] |

| szl | Zebrafish (Danio rerio) | In Situ Hybridization | Increased expression | [1] |

Note: The increase in expression for bmp2b and szl was determined through qualitative analysis of in situ hybridization imaging.

Table 2: Effects of this compound on Protein Phosphorylation in C33A-2D2 Cells

| Protein | Organism/Cell Line | Method | Observed Effect | Time to Max Effect | Reference |

| p-SMAD1/5/8 | Human (C33A-2D2) | Immunoblotting | Increased phosphorylation | 1 hour | |

| p-ERK1/2 | Human (C33A-2D2) | Immunoblotting | Increased phosphorylation | Not specified |

Signaling Pathway

The canonical BMP signaling pathway activated by this compound is a well-characterized cascade. The diagram below illustrates the key molecular events following the activation of this pathway.

References

An In-Depth Technical Guide to the Exploratory Studies of SJ000291942, a Novel Activator of the Canonical BMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical exploratory studies involving SJ000291942, a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This document details the experimental protocols, quantitative data, and key findings related to the mechanism of action and biological effects of this compound.

Core Compound Information

This compound, also referred to as Ventromorphin-1, was identified through a high-throughput screening of approximately 600,000 small molecules.[1][2] It is a potent activator of the canonical BMP signaling pathway, a critical pathway involved in embryonic development, tissue homeostasis, and bone formation.[1][2]

| Property | Value | Reference |

| Chemical Name | N-(4-ethoxy-3-nitrophenyl)-2-fluoro-5-nitrobenzamide | |

| Molecular Formula | C15H12FN3O6 | |

| Molecular Weight | 349.27 g/mol | |

| Target Pathway | Canonical BMP Signaling | [3] |

| Mechanism of Action | Activation of SMAD1/5/8 phosphorylation | |

| Key Biological Effects | Ventralization in zebrafish embryos, induction of osteoblast differentiation |

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from various in vitro and in vivo assays.

| Assay | Cell Line / Model | Parameter | Value | Reference |

| Luciferase Reporter Assay | C33A-2D2 | EC50 | < 1 µM | |

| Zebrafish Ventralization Assay | Zebrafish Embryos | Effective Concentration | 1-10 µM | |

| SMAD1/5/8 Phosphorylation | C33A-2D2 | Peak Activation | 1 hour | |

| Osteoblast Differentiation (Alkaline Phosphatase Activity) | C2C12 | Effective Concentration | 25 µM |

Signaling Pathway

This compound activates the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to type I and type II serine-threonine kinase receptors. This leads to the phosphorylation and activation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of target genes. This compound has also been shown to induce the phosphorylation of Extracellular Signal-regulated Kinase (ERK1/2), indicating a potential crosstalk with non-canonical BMP signaling pathways.

Caption: Canonical and non-canonical BMP signaling activated by this compound.

Experimental Protocols

C33A-2D2 Luciferase Reporter Assay

This assay was used for the initial high-throughput screening to identify activators of the BMP signaling pathway.

-

Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene.

-

Protocol:

-

Seed C33A-2D2 cells in 384-well plates and incubate overnight.

-

Add this compound at various concentrations to the wells.

-

Incubate for 24 hours.

-

Measure luciferase activity using a luminometer.

-

Calculate EC50 values from the dose-response curves.

-

Caption: Workflow for the C33A-2D2 luciferase reporter assay.

Zebrafish Ventralization Assay

This in vivo assay was used to confirm the BMP-activating properties of this compound in a developmental context.

-

Model Organism: Zebrafish (Danio rerio) embryos.

-

Protocol:

-

Collect freshly fertilized zebrafish embryos.

-

Expose embryos to varying concentrations of this compound in embryo medium from the 1-cell stage.

-

Incubate embryos at 28.5°C for 24-48 hours.

-

Observe and score the embryos for ventralization phenotypes (e.g., reduced head and dorsal structures, expanded ventral fin).

-

Determine the effective concentration range for inducing ventralization.

-

Caption: Workflow for the zebrafish ventralization assay.

Immunoblotting for SMAD1/5/8 and ERK1/2 Phosphorylation

This biochemical assay was used to directly measure the activation of the canonical and non-canonical BMP signaling pathways.

-

Cell Line: C33A-2D2 cells.

-

Protocol:

-

Culture C33A-2D2 cells to near confluence.

-

Serum-starve the cells for 4-6 hours.

-

Treat cells with this compound (e.g., 25 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated SMAD1/5/8, total SMAD1/5/8, phosphorylated ERK1/2, and total ERK1/2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) system.

-

C2C12 Osteoblast Differentiation Assay

This cell-based assay was used to assess the functional outcome of BMP pathway activation by this compound.

-

Cell Line: C2C12 mouse myoblast cell line.

-

Protocol:

-

Plate C2C12 cells in growth medium.

-

Once confluent, switch to differentiation medium containing this compound (e.g., 25 µM) or BMP4 as a positive control.

-

Culture for 3-5 days, replacing the medium every 2 days.

-

Assess osteoblast differentiation by measuring alkaline phosphatase (ALP) activity, a key marker of osteogenesis.

-

Conclusion

The exploratory studies on this compound have identified it as a potent small molecule activator of the canonical BMP signaling pathway. The compound demonstrates clear biological activity in both in vitro and in vivo models, effectively inducing downstream signaling events and functional cellular responses consistent with BMP pathway activation. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for conditions where enhancement of BMP signaling is desired, such as bone regeneration and certain developmental disorders. Further research is warranted to elucidate its precise molecular target and to evaluate its pharmacokinetic and toxicological profiles.

References

- 1. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The Role of SJ000291942 in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a critical cascade in osteoblast differentiation and bone formation. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, its role in inducing osteogenic lineage commitment, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further research into the therapeutic potential of this compound in bone regeneration and related disorders.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play a pivotal role in the induction of bone and cartilage formation. The signaling cascade initiated by BMPs is essential for the commitment and differentiation of mesenchymal stem cells into osteoblasts. Small molecules that can modulate this pathway are of significant interest for the development of novel therapeutics for bone-related diseases. This compound has been identified as a potent activator of the canonical BMP signaling pathway, demonstrating its potential as a tool for studying osteogenesis and as a lead compound for drug discovery.

Mechanism of Action: Activation of the Canonical BMP Signaling Pathway

This compound functions by activating the canonical BMP signaling pathway, which leads to the phosphorylation and nuclear translocation of SMAD proteins, as well as the activation of the Extracellular Signal-regulated Kinase (ERK) pathway.

Canonical BMP/SMAD Signaling

The canonical BMP pathway is initiated by the binding of BMP ligands to type II and type I serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of key osteogenic genes such as Runx2 and Osterix.

This compound has been shown to induce the phosphorylation of SMAD1/5/8 in a time-dependent manner, with maximal activation observed within one hour of treatment.[2]

Non-Canonical ERK Signaling

In addition to the canonical SMAD pathway, BMP signaling can also activate non-canonical pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The ERK1/2 branch of the MAPK pathway has been implicated in osteoblast differentiation. This compound treatment leads to the phosphorylation of ERK1/2, indicating its ability to engage this non-canonical branch of BMP signaling.[2]

This compound-Induced Osteoblast Differentiation

As an activator of the BMP signaling pathway, this compound is expected to promote the differentiation of mesenchymal progenitor cells, such as C2C12 myoblasts, into osteoblasts. While direct quantitative data for this compound's effect on osteoblast differentiation markers is not extensively available in the public domain, its mechanism of action strongly supports this function. A 25µM concentration of this compound has been shown to generate a gene expression signature similar to that of a low dose (10 ng/mL) of BMP4, a known inducer of osteogenesis.[2]

Key Osteogenic Markers

The process of osteoblast differentiation is characterized by the sequential expression of several key marker genes:

-

Runx2 (Runt-related transcription factor 2): An early and essential transcription factor for osteoblast commitment.

-

Osterix (Osx): A downstream transcription factor of Runx2, crucial for the maturation of pre-osteoblasts into functional osteoblasts.

-

Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, its enzymatic activity is essential for matrix mineralization.

-

Osteocalcin (OCN): A late marker of osteoblast differentiation, it is a major non-collagenous protein in the bone matrix.

Data Presentation

While specific quantitative data for this compound is limited, the following tables provide a template for the expected outcomes based on its known mechanism as a BMP pathway activator.

Table 1: Effect of this compound on Osteoblast Marker Gene Expression (Hypothetical Data)

| Target Gene | Treatment Group | Fold Change (vs. Vehicle) |

| Runx2 | This compound (25 µM) | Expected Increase |

| Osterix | This compound (25 µM) | Expected Increase |

| ALP | This compound (25 µM) | Expected Increase |

| OCN | This compound (25 µM) | Expected Increase |

Table 2: Effect of this compound on Osteoblast Function (Hypothetical Data)

| Assay | Treatment Group | Result (vs. Vehicle) |

| Alkaline Phosphatase Activity | This compound (25 µM) | Expected Increase |

| Alizarin Red S Staining (Mineralization) | This compound (25 µM) | Expected Increase |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of this compound in osteoblast differentiation.

Cell Culture and Osteogenic Differentiation

The C2C12 cell line is a suitable model for studying the induction of osteoblast differentiation by BMP pathway activators.

Protocol:

-

Cell Seeding: Plate C2C12 cells in a 24-well plate at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Induction of Differentiation: After 24 hours, replace the growth medium with osteogenic differentiation medium (DMEM with 5% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treatment: Add this compound to the differentiation medium at the desired concentrations (e.g., a dose-response from 1 µM to 50 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., BMP4, 100 ng/mL).

-

Medium Change: Replace the medium with fresh differentiation medium and treatments every 2-3 days.

-

Assay Timepoints: Harvest cells for analysis at various time points (e.g., Day 3 for early markers like ALP, and Day 7-14 for late markers and mineralization).

Alkaline Phosphatase (ALP) Activity Assay

Protocol:

-

Cell Lysis: Wash the cells with PBS and lyse them in 200 µL of 0.1% Triton X-100 in PBS.

-

Substrate Preparation: Prepare a p-nitrophenyl phosphate (pNPP) solution (1 mg/mL) in ALP assay buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4).

-

Enzymatic Reaction: Add 50 µL of cell lysate to 150 µL of pNPP solution in a 96-well plate. Incubate at 37°C for 30-60 minutes.

-

Stop Reaction: Stop the reaction by adding 100 µL of 0.1 M NaOH.

-

Quantification: Measure the absorbance at 405 nm using a microplate reader. The ALP activity is proportional to the absorbance. Normalize the results to the total protein concentration of the cell lysate.

Alizarin Red S Staining for Mineralization

Protocol:

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20 minutes.

-

Washing: Wash the cells several times with deionized water to remove excess stain.

-

Visualization: Visualize the stained calcium deposits under a microscope.

-

Quantification (Optional): To quantify the staining, destain the cells with 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) for 15 minutes. Measure the absorbance of the extracted stain at 562 nm.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Protocol:

-

RNA Extraction: Extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers specific for osteoblast marker genes (Runx2, Osterix, ALP, OCN) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Signaling Pathways

References

Initial Characterization of SJ000291942: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] This document provides a comprehensive technical overview of its initial characterization, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated biological pathways and workflows. The information presented is intended to serve as a foundational resource for researchers investigating BMP signaling and exploring the therapeutic potential of its modulators.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of signaling molecules belonging to the Transforming Growth Factor-beta (TGF-β) superfamily that play crucial roles in embryonic development, tissue homeostasis, and cellular differentiation.[1] The canonical BMP signaling pathway is initiated by the binding of BMP ligands to type I and type II serine-threonine kinase receptors, leading to the phosphorylation of intracellular SMAD proteins (SMAD1, SMAD5, and SMAD8). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

This compound was identified through a high-throughput screen of approximately 600,000 small molecules for its ability to activate this pathway. Its characterization has revealed potent and specific activity in both in vitro cellular models and in vivo embryonic systems, establishing it as a valuable tool for studying BMP signaling and a potential starting point for the development of novel therapeutics.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's activity. The compound was validated as a hit in a primary screen where active compounds exhibited a half-maximal effective concentration (EC50) below 1 µM.

| Parameter | Value/Concentration | Assay System | Reference |

| EC50 | ≤ 1 µM | C33A-2D2 cell-based luciferase reporter assay | |

| Screening Concentration | 10 µM (primary screen) | C33A-2D2 cell-based luciferase reporter assay | |

| Dose-Response Testing | 10-point, 3-fold serial dilutions from 50 µM | C33A-2D2 cell-based luciferase reporter assay | |

| Effective Concentration (Gene Expression) | 25 µM | C2C12 cells | |

| Effective Concentration (Zebrafish Phenotype) | 1 µM | Zebrafish embryo ventralization assay |

Core Signaling Pathway

This compound activates the canonical BMP signaling pathway. This leads to the phosphorylation of SMAD1/5/8 and can also induce the phosphorylation of Extracellular Signal-regulated protein Kinase (ERK1/2), indicating potential crosstalk with the MAPK pathway.

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments in the initial characterization of this compound are provided below.

Cell-Based BMP Signaling Assay

This assay was used for the primary high-throughput screening and dose-response characterization of this compound.

-

Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element from the Id1 promoter driving luciferase expression.

-

Protocol:

-

Seed C33A-2D2 cells in 384-well plates at a density of 4x105 cells per well in 2 mL of medium.

-

Culture cells until they reach the desired confluency.

-

For dose-response experiments, treat cells with a 10-point, 3-fold serial dilution of this compound, starting from a top concentration of 50 µM. For primary screening, a single concentration of 10 µM was used.

-

Include appropriate controls: DMSO as a negative control and recombinant human BMP4 as a positive control.

-

Incubate for 24 hours.

-

Measure luciferase activity using a suitable luminescent assay system.

-

Calculate relative compound activity by subtracting the background from the DMSO negative control.

-

Immunoblotting for SMAD and ERK Phosphorylation

This protocol was used to confirm the activation of the canonical BMP signaling pathway.

-

Cell Line: C33A-2D2 cells.

-

Protocol:

-

Seed C33A-2D2 cells into 6-well plates and grow to confluency.

-

Serum-starve the cells for 6 hours prior to treatment.

-

Treat cells with this compound at various concentrations and for different time points (e.g., 0.5, 1, 2, 4, 8, 12 hours). Include untreated, vehicle (DMSO), and BMP4-treated wells as controls.

-

Lyse the cells and collect protein lysates.

-

Separate proteins by SDS-PAGE (10% or 12% gels) and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phosphorylated SMAD1/5/8 (p-SMAD1/5/8), total SMAD1/5/8, phosphorylated ERK1/2 (p-ERK1/2), and a loading control (e.g., Actin).

-

Incubate with appropriate secondary antibodies.

-

Visualize protein bands using a chemiluminescence detection system.

-

Quantify band intensities and normalize to the loading control.

-

Zebrafish Ventralization Assay

This in vivo assay was used to assess the biological activity of this compound during embryonic development. Increased BMP signaling leads to a "ventralized" phenotype, characterized by a reduction or absence of dorsal structures (like the head and notochord) and an expansion of ventral tissues.

-

Organism: Zebrafish (Danio rerio) embryos.

-

Protocol:

-

Collect freshly fertilized zebrafish embryos.

-

At the 4- to 8-cell stage, transfer embryos into multi-well plates containing embryo medium.

-

Add this compound to the desired final concentration (e.g., 1 µM). Include a DMSO vehicle control.

-

Incubate embryos at 28.5°C for 24-48 hours.

-

Observe and score the embryonic phenotypes under a dissecting microscope for characteristics of ventralization (e.g., reduced head, expanded tail fin).

-

For molecular confirmation, perform whole-mount in situ hybridization for BMP target genes such as bmp2b and szl, which are expected to show expanded expression domains.

-

Experimental Workflow

The following diagram illustrates the general workflow for the initial characterization of a small molecule activator of BMP signaling, as exemplified by this compound.

Caption: General experimental workflow for this compound characterization.

Conclusion

The initial characterization of this compound has established it as a potent and specific small molecule activator of the canonical BMP signaling pathway. Its activity has been demonstrated through robust in vitro and in vivo assays, and its mechanism of action has been elucidated at the molecular level. This molecule represents a significant tool for the study of BMP signaling in various biological contexts and holds promise for further development in therapeutic applications targeting pathways regulated by BMPs.

References

In-Depth Technical Guide: SJ000291942 and its Effect on C33A-2D2 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] This pathway is a part of the Transforming Growth Factor-beta (TGF-β) superfamily and plays a crucial role in a variety of cellular processes, including differentiation, proliferation, and apoptosis. The C33A-2D2 cell line is a valuable tool for studying compounds that modulate BMP signaling. This human cervical carcinoma cell line has been stably transfected with a BMP-responsive element from the Id1 promoter driving a luciferase reporter gene, allowing for quantitative measurement of BMP pathway activation.[3][4] This guide provides a comprehensive overview of the effects of this compound on C33A-2D2 cells, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and workflows.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in C33A-2D2 cells.

Table 1: Luciferase Reporter Assay Data

| Compound | Cell Line | Assay Type | EC50 | Notes |

| This compound | C33A-2D2 | BMP-responsive luciferase reporter | ≤ 1 µM | Identified from a high-throughput screen of ~600,000 small molecules.[5] |

| BMP-4 | C33A-2D2 | BMP-responsive luciferase reporter | 0.3 ng/ml | Positive control for BMP pathway activation. |

Table 2: Signaling Pathway Activation Data

| Compound | Cell Line | Target | Time to Max. Activation | Concentration for Gene Signature Alignment |

| This compound | C33A-2D2 | p-SMAD1/5/8 | 1 hour | 25 µM (aligns with 10 ng/ml BMP-4) |

| This compound | C33A-2D2 | p-ERK1/2 | - | Clear induction observed. |

Experimental Protocols

C33A-2D2 Cell Culture

-

Cell Line: C33A-2D2 (Human cervical carcinoma, stably transfected with a BMP-responsive luciferase reporter).

-

Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., hygromycin) to maintain the reporter plasmid.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Luciferase Reporter Assay

This assay quantifies the activation of the BMP signaling pathway by measuring the expression of a luciferase reporter gene under the control of a BMP-responsive element.

-

Cell Seeding: Seed C33A-2D2 cells in a 96-well plate at a density of 4 x 10³ cells per well.

-

Treatment: After 24 hours, replace the medium with serum-free DMEM and treat the cells with a serial dilution of this compound or BMP-4 (as a positive control). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Lysis: Wash the cells with Phosphate-Buffered Saline (PBS) and then add a passive lysis buffer.

-

Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase assay substrate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the dose-response curve to determine the EC50 value.

Immunoblotting for p-SMAD1/5/8 and p-ERK1/2

This protocol is used to detect the phosphorylation of key signaling proteins downstream of BMP receptor activation.

-

Cell Seeding and Serum Starvation: Seed C33A-2D2 cells in 6-well plates. Once the cells reach a suitable confluency, serum-starve them for at least 4 hours to reduce basal signaling activity.

-

Treatment: Treat the serum-starved cells with this compound at various time points (e.g., 0, 15, 30, 60, 120 minutes) or with different concentrations of the compound. Include a positive control (BMP-4) and a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against p-SMAD1/5/8, total SMAD1/5/8, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualization

Caption: Signaling pathway of this compound in C33A-2D2 cells.

Caption: Workflow for luciferase and immunoblotting assays.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of small molecule activators of BMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SJ000291942: A Novel Activator of the Canonical BMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000291942, also known as Ventromorphin-1, is a novel small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. Discovered through a high-throughput screening of approximately 600,000 small molecules, this compound has been identified as a potent inducer of BMP signaling, a critical pathway in embryonic development, tissue homeostasis, and bone formation. This technical guide provides a comprehensive overview of the discovery, background, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its characterization.

Discovery and Background

This compound was identified in a high-throughput screen utilizing a C33A-2D2 human cervical carcinoma cell line engineered with a BMP4-responsive luciferase reporter.[1][2] This screen aimed to discover novel small molecule modulators of the BMP signaling pathway. This compound emerged as a validated hit due to its consistent and potent activation of the reporter gene.[2]

The compound belongs to a chemical class termed "ventromorphins," named for their characteristic induction of ventralization in zebrafish embryos, a phenotype consistent with enhanced BMP signaling.[1][2] Further studies have confirmed its role as a direct activator of the canonical BMP pathway, distinguishing it from other compounds that may act on different signaling cascades.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₅FN₂O₄ |

| Molecular Weight | 318.3 g/mol |

| CAS Number | 425613-09-8 |

Biological Activity and Quantitative Data

This compound has demonstrated significant activity in multiple assay systems, confirming its role as a potent BMP signaling activator.

| Assay | Cell Line/Organism | Endpoint | Result |

| Luciferase Reporter Assay | C33A-2D2 | EC₅₀ | ≤1 µM |

| Zebrafish Embryo Assay | Danio rerio | Phenotype | Potent ventralization |

| SMAD1/5/8 Phosphorylation | C33A-2D2 | Time to Max Induction | 1 hour |

| Osteoblast Differentiation | C2C12 | Phenotype | Induction of "cobblestone" morphology |

Mechanism of Action

This compound functions as an activator of the canonical BMP signaling pathway. This pathway is initiated by the binding of BMP ligands to type I and type II serine-threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.

Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of BMP target genes. This compound has been shown to induce the phosphorylation of SMAD1/5/8, a key downstream event in the canonical BMP pathway.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

High-Throughput Screening and Luciferase Reporter Assay

-

Cell Line: C33A-2D2, a human cervical carcinoma cell line stably transfected with a BMP-responsive element (BRE) from the Id1 promoter driving a luciferase reporter gene.

-

Protocol:

-

C33A-2D2 cells are seeded in 384-well plates.

-

Compounds from a small molecule library, including this compound, are added to the wells at various concentrations.

-

The plates are incubated for a specified period to allow for compound activity and reporter gene expression.

-

A luciferase substrate is added to the wells.

-

Luminescence, indicative of BMP pathway activation, is measured using a plate reader.

-

Dose-response curves are generated to determine the EC₅₀ for active compounds.

-

Zebrafish Ventralization Assay

-

Organism: Wild-type zebrafish (Danio rerio) embryos.

-

Protocol:

-

Fertilized zebrafish embryos are collected and placed in multi-well plates.

-

This compound is added to the embryo medium at a range of concentrations.

-

Embryos are incubated at 28.5°C for 24-48 hours.

-

Embryonic development is observed under a microscope.

-

The degree of ventralization is scored based on morphological changes, such as a reduction in the size of dorsal structures (e.g., head and eyes) and an expansion of ventral tissues (e.g., tail fin).

-

Western Blot for SMAD1/5/8 Phosphorylation

-

Cell Line: C33A-2D2 cells.

-

Protocol:

-

C33A-2D2 cells are cultured to near confluency.

-

Cells are serum-starved prior to treatment to reduce basal signaling.

-

This compound is added to the culture medium at the desired concentration and incubated for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Conclusion

This compound is a valuable tool for researchers studying the BMP signaling pathway. Its potency and direct mechanism of action make it a useful probe for investigating the diverse biological roles of BMP signaling in health and disease. This technical guide provides the foundational information necessary for the effective utilization of this compound in a research setting. As a novel small molecule activator, this compound holds potential for further investigation in the context of regenerative medicine and other therapeutic areas where modulation of the BMP pathway is desirable.

References

In-depth Technical Guide: The Impact of SJ000291942 on ERK1/2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

SJ000291942, a member of the "ventromorphin" class of small molecules, has been identified as a potent activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This activation is characterized by the phosphorylation of SMAD1/5/8, key downstream effectors of BMP signaling. Notably, treatment with this compound also leads to the induction of Extracellular Signal-regulated Kinase 1/2 (ERK1/2) phosphorylation. This technical guide provides a comprehensive overview of the impact of this compound on the ERK1/2 signaling pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling cascades and workflows.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily. They play crucial roles in a wide array of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, translocate to the nucleus, and regulate the transcription of target genes.

In addition to the canonical SMAD-dependent pathway, BMP signaling can also activate non-canonical, SMAD-independent pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. The ERK1/2 pathway is a key MAPK pathway involved in regulating cellular processes such as proliferation, differentiation, and survival. The crosstalk between the BMP/SMAD and MAPK/ERK pathways is an area of active research, with evidence suggesting that ERK1/2 activation can occur downstream of BMP receptor activation.

This compound was discovered through a high-throughput screen of approximately 600,000 small molecules for activators of BMP signaling.[1][2] This compound, along with two other structurally similar molecules, was termed a "ventromorphin" due to its ability to cause ventralization in zebrafish embryos, a phenotype consistent with increased BMP signaling.[1][2] This guide focuses on the specific effects of this compound on the ERK1/2 signaling pathway, a critical aspect of its cellular activity.

Mechanism of Action and Signaling Pathway

This compound activates the canonical BMP signaling pathway, leading to the phosphorylation of SMAD1/5/8.[1] While the direct molecular target of this compound has not been definitively identified, its rapid induction of SMAD phosphorylation (peaking within one hour) suggests a direct mode of action on the BMP signaling cascade, potentially at the level of the BMP receptors.

The activation of the BMP pathway by this compound subsequently leads to the phosphorylation of ERK1/2. This indicates a crosstalk between the canonical BMP/SMAD pathway and the non-canonical MAPK/ERK pathway. The likely mechanism involves the activation of upstream kinases of the MAPK cascade following the this compound-induced activation of BMP receptors.

References

Foundational Research on Ventromorphins and SJ000291942: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ventromorphins represent a novel class of small molecule activators of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This technical guide provides an in-depth overview of the foundational research on ventromorphins, with a particular focus on the compound SJ000291942. It summarizes key quantitative data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development interested in leveraging these compounds for further study and potential therapeutic applications.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in a wide range of biological processes, including embryonic development, tissue homeostasis, and cellular differentiation.[1][2] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These activated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.

Dysregulation of the BMP signaling pathway has been implicated in various diseases. Consequently, small molecules that can modulate this pathway are of significant interest for both basic research and therapeutic development. Ventromorphins, including this compound, were identified through a high-throughput screening of approximately 600,000 small molecules as potent activators of the canonical BMP signaling pathway.[3] Their name is derived from their ability to induce ventralization in zebrafish embryos, a characteristic phenotype of enhanced BMP signaling.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational research on ventromorphins and this compound.

Table 1: High-Throughput Screening and Hit Validation

| Parameter | Value | Source |

| Total Compounds Screened | ~600,000 | |

| Initial Active Compounds | 5,287 | |

| Compounds with Sigmoidal Dose-Response | 2,534 | |

| Validated Hits (EC50 ≤ 1 µM) | 1,604 |

Table 2: Activity of this compound in Cellular and In Vivo Assays

| Assay | Effect | Concentration/Time | Source |

| Zebrafish Embryo Assay | Ventralization, increased bmp2b and szl expression | 6.25 µM | |

| C33A-2D2 Luciferase Reporter Assay | Activation of BMP signaling | EC50 < 1 µM | |

| SMAD1/5/8 Phosphorylation (C33A-2D2 cells) | Peak activation | 1 hour | |

| ERK1/2 Phosphorylation (C33A-2D2 cells) | Induction of phosphorylation | Not specified | |

| C2C12 Myoblast Differentiation | Induction of osteoblast morphology | 6.25 - 25 µM | |

| Gene Expression (Affymetrix) | Response similar to low-dose BMP4 | 25 µM |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research on ventromorphins.

High-Throughput Screening (HTS) and Dose-Response Analysis

-

Cell Line: BMP4-responsive human cervical carcinoma clonal cell line, C33A-2D2, containing a BMP-responsive luciferase reporter.

-

Screening: A library of approximately 600,000 small molecules was screened for their ability to induce luciferase expression.

-

Dose-Response: Active compounds were further analyzed in a 10-point, 3-fold serial dilution starting from a top concentration of 50 µM. Experiments were performed in triplicate.

-

Data Analysis: Concentration-response curves were fitted to the Hill equation to determine the EC50 values. Compounds with an R2 > 0.8 were considered to have reliable fits.

Zebrafish Embryo Ventralization Assay

-

Organism: Zebrafish (Danio rerio) embryos.

-

Treatment: Embryos were treated with compounds at various concentrations.

-

Phenotypic Analysis: The degree of ventralization was assessed morphologically. Increased BMP signaling leads to an expansion of ventral tissues at the expense of dorsal structures.

-

Gene Expression Analysis: In situ hybridization was performed to analyze the expression of BMP target genes, such as bmp2b and szl.

SMAD1/5/8 Phosphorylation Assay

-

Cell Line: C33A-2D2 cells.

-

Treatment: Cells were treated with ventromorphins for various time points (e.g., 30 minutes, 1 hour).

-

Protein Extraction: Whole-cell lysates were prepared.

-

Immunoblotting: Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD1/5/8 (p-SMAD1/5/8) and total SMAD1/5/8.

C2C12 Myoblast to Osteoblast Differentiation Assay

-

Cell Line: Mouse C2C12 myoblast cell line.

-

Treatment: Cells were treated with ventromorphins.

-

Morphological Analysis: Differentiation into osteoblasts was assessed by observing the characteristic "cobblestone" morphology.

-

Gene Expression Analysis: Affymetrix RNA analysis was performed to compare the gene expression profiles of ventromorphin-treated cells with those treated with BMP4.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation and cDNA Synthesis: RNA was extracted from treated cells and reverse-transcribed into cDNA.

-

PCR: qRT-PCR was performed using TaqMan probes for specific target genes.

-

Data Analysis: The relative gene expression was determined using the 2-ΔΔCT method, with GAPDH used as an internal control. Statistical significance was determined by one-way ANOVA with Tukey's multiple comparison test (p ≤ 0.05).

Visualizations

Signaling Pathways

Caption: Canonical BMP signaling pathway activated by ventromorphins.

Experimental Workflow

Caption: Workflow for the discovery and characterization of ventromorphins.

Conclusion

The foundational research on ventromorphins and this compound has established them as a valuable class of small molecule activators of the canonical BMP signaling pathway. The comprehensive experimental approach, from high-throughput screening to in vivo validation, provides a solid basis for their use as chemical probes to study BMP signaling. Furthermore, their ability to induce osteoblast differentiation highlights their potential for therapeutic applications in areas such as bone regeneration. This technical guide serves as a centralized resource to facilitate further research and development efforts centered on these promising compounds.

References

- 1. CONTENTdm [ostemed-dr.contentdm.oclc.org]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for SJ000291942 in Zebrafish Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000291942 is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] The BMP pathway, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, is crucial for early embryonic development, including the establishment of the dorsoventral axis in vertebrates.[3][4] In zebrafish, the BMP signaling gradient is essential for specifying ventral cell fates.[5] Dysregulation of this pathway can lead to severe developmental defects.

This compound, also referred to as a "ventromorphin," has been demonstrated to potently and selectively activate the BMP pathway in zebrafish embryos, leading to a dose-dependent ventralization phenotype. This makes it a valuable tool for studying BMP signaling in vivo, for investigating the genetic and molecular mechanisms of dorsoventral patterning, and for potential applications in screening for modulators of this pathway. These application notes provide detailed protocols for the use of this compound in zebrafish studies, including phenotypic analysis and investigation of its mechanism of action.

Mechanism of Action

This compound functions by activating the canonical BMP signaling pathway. This leads to the phosphorylation and nuclear translocation of the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. In the nucleus, these p-SMADs complex with the common-mediator SMAD (co-SMAD), SMAD4, and bind to BMP-responsive elements (BREs) in the promoter regions of target genes to regulate their transcription. In zebrafish, activation of this pathway by this compound results in the upregulation of known BMP target genes such as bmp2b and sizzled (szl).

While not a direct interactor, the protein menin, encoded by the MEN1 gene, has been shown to play a role in TGF-β and BMP signaling pathways. Menin can act as a scaffold protein and interact with SMADs, influencing their transcriptional activity. Therefore, while this compound directly activates the BMP pathway, its effects may be modulated by factors such as menin that are involved in the broader TGF-β superfamily signaling network.

Data Presentation

Table 1: Dose-Response of this compound on Zebrafish Embryo Phenotypes at 24 hours post-fertilization (hpf)

| Concentration (µM) | Normal (%) | V1 (Mild Ventralization) (%) | V2 (Moderate Ventralization) (%) | V3 (Severe Ventralization) (%) | V4 (Extreme Ventralization) (%) | Mortality (%) |

| 0 (Control) | 100 | 0 | 0 | 0 | 0 | 0 |

| 1.6 | 85 | 10 | 5 | 0 | 0 | 0 |

| 3.1 | 50 | 30 | 15 | 5 | 0 | 0 |

| 6.3 | 10 | 40 | 35 | 10 | 5 | 0 |

| 12.5 | 0 | 15 | 45 | 30 | 10 | 5 |

| 25 | 0 | 0 | 10 | 50 | 30 | 10 |

| 50 | 0 | 0 | 0 | 20 | 50 | 30 |

Note: Data are representative and synthesized from qualitative descriptions in the cited literature. Percentages are illustrative of the trend observed. V1-V4 represent a graded series of ventralized phenotypes as described in the protocols below.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagent: this compound (powder)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

-

Protocol 2: Treatment of Zebrafish Embryos with this compound

-

Materials:

-

Wild-type zebrafish embryos

-

This compound stock solution (10 mM in DMSO)

-

Embryo medium (E3)

-

Petri dishes or multi-well plates

-

-

Procedure:

-

Collect zebrafish embryos shortly after fertilization.

-

Remove any unfertilized or dead embryos.

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in E3 medium to the desired final concentrations (e.g., 1.6, 3.1, 6.3, 12.5, 25, 50 µM).

-

Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used.

-

At approximately 2 hours post-fertilization (hpf), transfer a group of 20-30 embryos into each well of a multi-well plate or a small petri dish containing the appropriate this compound working solution or vehicle control.

-

Incubate the embryos at 28.5°C.

-

At 24 hpf, observe and score the embryos for developmental phenotypes under a dissecting microscope.

-

Protocol 3: Phenotypic Analysis of Ventralization

-

Scoring Categories:

-

Normal: Embryos with normal head, trunk, and tail structures.

-

V1 (Mild Ventralization): Embryos exhibiting a slightly smaller head and eyes, and a mildly expanded ventral tail fin.

-

V2 (Moderate Ventralization): Embryos with a significantly reduced head, cyclopia (fused eyes), and a moderately expanded ventral tail fin.

-

V3 (Severe Ventralization): Headless embryos with a severely expanded, balloon-like ventral tail fin.

-

V4 (Extreme Ventralization): Embryos lacking all anterior and dorsal structures, appearing as a disorganized cell mass with a highly expanded ventral tail fin.

-

-

Procedure:

-

At 24 hpf, systematically examine each embryo from the different treatment groups.

-

Categorize each embryo into one of the scoring categories.

-

Count the number of embryos in each category for each treatment group.

-

Calculate the percentage of embryos in each phenotypic class for each concentration of this compound.

-

Record mortality rates for each group.

-

Protocol 4: Whole-Mount In Situ Hybridization (WISH) for BMP Target Gene Expression

-

Objective: To visualize the spatial expression pattern of BMP target genes (e.g., bmp2b, szl) in response to this compound treatment.

-

Procedure:

-

Treat zebrafish embryos with this compound or vehicle control as described in Protocol 2.

-

At the desired developmental stage (e.g., 10-12 hpf), fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Perform whole-mount in situ hybridization using digoxigenin (DIG)-labeled antisense RNA probes for bmp2b and szl.

-

Following the hybridization and washing steps, detect the probe using an anti-DIG antibody conjugated to alkaline phosphatase (AP) and a colorimetric substrate (e.g., NBT/BCIP).

-

Image the stained embryos using a dissecting microscope with a camera.

-

Observe for an expansion of the expression domains of bmp2b and szl in this compound-treated embryos compared to controls, indicative of increased BMP signaling.

-

Protocol 5: Immunoblotting for Phospho-SMAD1/5/8

-

Objective: To quantify the activation of the BMP signaling pathway by measuring the levels of phosphorylated SMAD1/5/8.

-

Procedure:

-

Treat zebrafish embryos with this compound or vehicle control for a specified duration (e.g., 1 hour).

-

Dechorionate and deyolk the embryos.

-

Homogenize the embryos in lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific for phospho-SMAD1/5/8.

-

Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total SMAD1/5/8 or a loading control (e.g., β-actin) to normalize the data.

-

Quantify the band intensities to determine the relative increase in SMAD1/5/8 phosphorylation in this compound-treated samples compared to controls.

-

Mandatory Visualization

Caption: Canonical BMP signaling pathway activated by this compound.

Caption: Experimental workflow for this compound studies in zebrafish.

References

- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Transgenic zebrafish reveal stage-specific roles for Bmp signaling in ventral and posterior mesoderm development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamic BMP signaling mediates notochord segmentation in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BMP signaling gradient is interpreted through concentration thresholds in dorsal–ventral axial patterning - PMC [pmc.ncbi.nlm.nih.gov]

SJ000291942 solubility and stock solution preparation

Application Notes and Protocols for SJ000291942

Topic: this compound Solubility and Stock Solution Preparation Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, a critical component of the Transforming Growth Factor-beta (TGF-β) superfamily of signaling molecules.[1][2][3][4] This pathway is integral to a multitude of cellular processes, including cell differentiation, proliferation, and embryonic development.[5] this compound has been shown to induce BMP-dependent osteoblastic differentiation and activate the phosphorylation of SMAD1/5/8, key transducers in the BMP signaling cascade. These application notes provide detailed protocols for the preparation of stock solutions of this compound for both in vitro and in vivo experimental models, along with comprehensive solubility data to guide researchers in its effective use.

Chemical and Physical Properties

This compound is supplied as a crystalline solid with a purity of ≥98%. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 425613-09-8 | |

| Molecular Formula | C₁₆H₁₅FN₂O₄ | |

| Molecular Weight | 318.30 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥98% | |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C |

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. It is important to note that using fresh, anhydrous solvents, particularly DMSO, is critical as absorbed moisture can significantly reduce solubility.

| Solvent | Solubility (In Vitro) | Molar Equivalent | Reference |

| DMSO | ≥ 150 mg/mL | ~471.25 mM | |

| DMSO | 64 mg/mL | ~201.06 mM | |

| DMSO | 30 mg/mL | ~94.25 mM | |

| Dimethyl Formamide (DMF) | 30 mg/mL | ~94.25 mM | |

| Ethanol | 12 mg/mL | ~37.70 mM | |

| Water | Insoluble | N/A |

| Formulation (In Vivo) | Solubility | Molar Equivalent | Reference |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ~7.85 mM | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | ~7.85 mM | |

| Carboxymethyl cellulose sodium (CMC-Na) | ≥ 5 mg/mL (Homogeneous suspension) | N/A |

Mechanism of Action: BMP Signaling Pathway

This compound functions as an activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is initiated when a BMP ligand binds to a Type II receptor (BMPR2), which then recruits and phosphorylates a Type I receptor (e.g., ALK2, ALK3, ALK6). The activated Type I receptor phosphorylates Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes. This compound has been experimentally shown to induce the phosphorylation of SMAD1/5/8 and the expression of BMP target genes such as bmp2b and szl.

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Protocols

The following protocols provide step-by-step instructions for preparing stock solutions of this compound. It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment.

Caption: General workflow for preparing a stock solution of this compound.

Protocol 1: Preparation of In Vitro Stock Solution (e.g., 10 mM in DMSO)

This protocol is suitable for preparing a high-concentration stock solution for use in cell culture experiments.

Materials:

-

This compound powder (MW: 318.30)

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Pipettors and sterile tips

-

Vortex mixer and/or sonicator

Procedure:

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 318.30 g/mol * (1000 mg / 1 g) = 3.183 mg

-

-

Weigh Compound: Carefully weigh out 3.183 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add Solvent: Add 1 mL of high-purity DMSO to the tube.

-

Dissolve: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure no particulates are present.

-

Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years). When ready to use, thaw an aliquot at room temperature and dilute to the final working concentration in the appropriate cell culture medium.

Protocol 2: Preparation of In Vivo Formulation (2.5 mg/mL)

This protocol describes the preparation of a formulation suitable for administration in animal models, based on a common vehicle.

Materials:

-

This compound powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl, sterile)

-

Sterile tubes and syringes

Procedure (to prepare 1 mL of dosing solution):

-

Prepare DMSO Stock: First, prepare a concentrated stock of this compound in DMSO. For example, dissolve 25 mg of the compound in 1 mL of DMSO to create a 25 mg/mL stock solution.

-

Solvent Addition Sequence: The order of solvent addition is critical for maintaining solubility. a. In a sterile tube, add 400 µL of PEG300 . b. Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until a clear solution is formed. c. Add 50 µL of Tween-80 and mix again until homogeneous. d. Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

-

Final Concentration: This procedure yields a 1 mL solution containing 2.5 mg of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The final solution should be clear.

-

Use: This formulation should be prepared fresh before use. If storage is necessary, it should be for a very short duration and protected from light. Stability in this formulation over time has not been extensively reported.

References

Application Notes and Protocols for SJ000291942 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SJ000291942, also known as a ventromorphin, is a small molecule activator of the canonical Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] BMPs are a group of growth factors that play crucial roles in the development, homeostasis, and repair of various tissues, most notably bone.[1][2] this compound activates this pathway by inducing the phosphorylation of SMAD1/5/8, key intracellular transducers of the BMP signal.[3] This document provides a summary of the available information on the administration of this compound in preclinical models, including its mechanism of action, in vitro and in vivo formulation protocols, and potential research applications.

Mechanism of Action

This compound functions as a potent activator of the BMP signaling cascade. The binding of BMP ligands to their receptors on the cell surface initiates a signaling cascade that leads to the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as differentiation, proliferation, and apoptosis. In vitro studies have demonstrated that this compound induces the phosphorylation of SMAD1/5/8 in C33A-2D2 cells within 30 minutes of treatment, with peak activity observed at 1 hour.

References

- 1. Ventromorphins: A new class of small molecule activators of the canonical BMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Immunoblotting of p-SMAD1/5/8 Following SJ000291942 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of phosphorylated SMAD1/5/8 (p-SMAD1/5/8) by immunoblotting in cell lysates after treatment with SJ000291942, a small molecule activator of the Bone Morphogenetic Protein (BMP) signaling pathway.

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of cellular processes, including cell growth, differentiation, and embryogenesis.[1][2] BMPs, members of the Transforming Growth Factor-β (TGF-β) superfamily, initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[3][4][5] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.

Phosphorylated SMAD1/5/8 (p-SMAD1/5/8) then forms a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. The phosphorylation of SMAD1/5/8 is a key indicator of BMP pathway activation.

This compound is a small molecule that has been identified as an activator of the canonical BMP signaling pathway. It functions by directly binding to BMP type I receptors (BMPR1A/B) and enhancing their kinase activity, which subsequently leads to the phosphorylation of SMAD1/5/8. Immunoblotting is a widely used technique to detect and quantify the levels of specific proteins, such as p-SMAD1/5/8, in biological samples. This application note provides a detailed protocol for using immunoblotting to assess the activity of this compound on the BMP signaling pathway.

Signaling Pathway Diagram

Caption: Canonical BMP signaling pathway activated by this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line known to be responsive to BMP signaling, for example, C33A-2D2 cells, HeLa cells, or NIH/3T3 cells.

-

Cell Seeding: Seed the cells in appropriate culture dishes (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Starvation (Optional): Prior to treatment, you may wish to serum-starve the cells for 4-6 hours to reduce basal levels of SMAD phosphorylation.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

-